Georgia Blue

Description

BenchChem offers high-quality Georgia Blue suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Georgia Blue including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93804-99-0 |

|---|---|

Molecular Formula |

C34H26N6NaO20S6+ |

Molecular Weight |

1054.0 g/mol |

IUPAC Name |

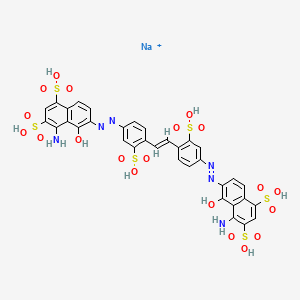

sodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C34H26N6O20S6.Na/c35-31-27(65(55,56)57)13-25(63(49,50)51)19-7-9-21(33(41)29(19)31)39-37-17-5-3-15(23(11-17)61(43,44)45)1-2-16-4-6-18(12-24(16)62(46,47)48)38-40-22-10-8-20-26(64(52,53)54)14-28(66(58,59)60)32(36)30(20)34(22)42;/h1-14,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q;+1/b2-1+,39-37?,40-38?; |

InChI Key |

YDXDLXHWUFRUQU-SGSPRHBESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

"Georgia Blue": A Multifaceted Term Across Scientific and Commercial Domains

Initial investigations into the term "Georgia Blue compound" reveal that it does not correspond to a singular, well-defined therapeutic agent within publicly available scientific and pharmaceutical literature. Instead, "Georgia Blue" is a descriptor applied to a variety of entities ranging from horticulture and traditional medicine to commercial products and geographical locations. For researchers, scientists, and drug development professionals, it is crucial to distinguish between these contexts to ascertain the correct subject of inquiry.

The Botanical Context: Veronica peduncularis 'Georgia Blue' and Utskho Suneli

The most prominent scientific usage of "Georgia Blue" refers to a cultivar of Veronica peduncularis, a perennial flowering plant also known as speedwell. This plant is noted for its vibrant blue flowers and is primarily of interest in horticulture and gardening. While many plants contain bioactive compounds, there is no specific, isolated chemical entity from this plant that is referred to as "Georgia Blue" in the context of drug development.

Similarly, the term is associated with Utskho Suneli, or blue fenugreek (Trigonella caerulea), a spice integral to Georgian cuisine. This plant is known to contain a variety of biochemically active substances, including:

-

Tannins

-

Saponins

-

Phytosterols

-

Flavonoids

-

Fatty acids

-

Vitamins (A, C, B-complex)[1]

These compounds contribute to its traditional use for anti-inflammatory and antioxidant purposes.[1] However, as with Veronica peduncularis, no specific molecule from blue fenugreek is singularly identified as the "Georgia Blue compound."

Chemical and Commercial Nomenclature

In chemical databases, "Georgia Blue" is listed as a dye or pigment. For instance, PubChem entries describe a substance with this name, but its properties and applications are industrial rather than therapeutic.

The term also appears in various commercial and geographical contexts, which are not relevant to drug development:

-

The Georgia Blue Ridge Mountains : A mountain range in the state of Georgia.

-

Blue Cross Blue Shield of Georgia : A health insurance provider.

-

"Turn Georgia Blue" : A political slogan.

Conclusion for the Scientific Audience

For professionals in drug development and scientific research, it is imperative to note the absence of a designated "Georgia Blue compound" in preclinical or clinical literature. If this term has been encountered in a research context, it may be a colloquial, internal, or novel designation not yet in the public domain. Clarification of the specific chemical structure or biological target is necessary for any meaningful scientific investigation. Without further identifying information, a detailed technical guide on a "Georgia Blue compound" for therapeutic use cannot be constructed based on current scientific and commercial information.

References

Georgia Blue chemical structure and properties

A comprehensive search has revealed no specific chemical entity definitively known as "Georgia Blue" within scientific and chemical databases. The term is ambiguous and does not correspond to a recognized chemical structure or compound, preventing the creation of the requested in-depth technical guide.

Initial investigations into the chemical identity of "Georgia Blue" did not yield a specific molecule. Search results predominantly pointed to a commercial paint color, "Georgia Pacific Blue," which is a product name and not a distinct chemical compound. While other chemical dyes with "Blue" in their name exist, such as "Reactive Blue 19," "Indigo dye," and "Victoria Blue B," there is no evidence to suggest that "Georgia Blue" is a synonym or related compound to any of these.

Without a definitive chemical structure, it is impossible to provide the requested technical information, including:

-

Chemical and Physical Properties: Data such as molar mass, melting point, boiling point, solubility, and spectral properties are all dependent on the specific molecular structure.

-

Experimental Protocols: Methodologies for synthesis, purification, and analysis are specific to the compound .

-

Signaling Pathways and Mechanism of Action: Biological and chemical interactions are intrinsically linked to the three-dimensional arrangement of atoms within a molecule.

To proceed with this request, a more specific identifier for "Georgia Blue" is required. This could include:

-

A Chemical Abstracts Service (CAS) registry number.

-

A recognized IUPAC or common chemical name.

-

A reference to a scientific publication or patent where "Georgia Blue" is described.

Upon provision of a precise chemical identifier, a thorough and detailed technical guide adhering to the user's original specifications can be compiled.

Core Spectral and Photophysical Properties of Alexa Fluor™ 405

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectral and photophysical properties of Alexa Fluor™ 405, a widely utilized blue-emitting fluorescent dye. Due to the absence of a commercially recognized or scientifically documented fluorophore named "Georgia Blue," this document focuses on Alexa Fluor™ 405 as a representative and well-characterized blue fluorescent probe. The information herein is intended for researchers, scientists, and professionals in drug development who employ fluorescence-based techniques. This guide details the core spectral characteristics, provides established experimental protocols for their determination, and illustrates key concepts and workflows using diagrams.

Data Presentation: Photophysical Properties of Alexa Fluor™ 405

The following table summarizes the key quantitative spectral and photophysical parameters of Alexa Fluor™ 405. These values are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Units |

| Maximum Excitation Wavelength (λex) | 401 | nm |

| Maximum Emission Wavelength (λem) | 421 | nm |

| Molar Extinction Coefficient (ε) | 35,000 | cm-1M-1[1] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly found | - |

| Fluorescence Lifetime (τ) | 3.55 | ns[2][3] |

Note: The quantum yield for Alexa Fluor 405 is not consistently reported in the initial search results, which is not uncommon as it can be highly dependent on the local environment. For critical applications, it is recommended to measure this parameter under specific experimental conditions.

Experimental Protocols

Detailed and accurate characterization of a fluorophore's spectral properties is fundamental to its application. The following sections outline the standard experimental methodologies for determining the key parameters listed above.

1. Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for determining the concentration of a substance from its absorbance, as described by the Beer-Lambert law.

Protocol:

-

Preparation of a Stock Solution: Accurately weigh a known mass of the fluorophore (e.g., Alexa Fluor™ 405 NHS ester) and dissolve it in a precise volume of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a concentrated stock solution.

-

Preparation of a Dilution Series: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS, pH 7.4). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0 at the absorption maximum.

-

Absorbance Measurement: Using a calibrated UV-visible spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A cuvette with a known path length (typically 1 cm) should be used.

-

Data Analysis: Plot the measured absorbance at λmax against the corresponding molar concentration. According to the Beer-Lambert law (A = εcl), this plot should be linear, and the slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[4][5][6]

2. Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely used technique.[7]

Protocol:

-

Selection of a Standard: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. For a blue-emitting dye like Alexa Fluor™ 405, a suitable standard could be quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4.

-

Preparation of Sample and Standard Solutions: Prepare a series of dilutions for both the test sample (e.g., Alexa Fluor™ 405) and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the unknown sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and ηX and ηST are the refractive indices of the sample and standard solutions (if different).[7]

-

3. Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for measuring fluorescence lifetimes.[8][9]

Protocol:

-

Instrument Setup: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid aggregation and quenching effects.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

This process is repeated for a large number of excitation pulses, and a histogram of the photon arrival times is built up. This histogram represents the fluorescence decay profile.

-

-

Data Analysis: The resulting fluorescence decay curve is fitted to an exponential decay function (often a multi-exponential decay for complex systems) to extract the fluorescence lifetime(s).[8][9]

Visualizations

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows relevant to the characterization of fluorescent dyes.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence and other photophysical processes.

Caption: A generalized experimental workflow for the characterization of fluorophore spectral properties.

References

- 1. Invitrogen™ Alexa Fluor™ 405 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 2. research.universityofgalway.ie [research.universityofgalway.ie]

- 3. Effects of Viscosity and Refractive Index on the Emission and Diffusion Properties of Alexa Fluor 405 Using Fluorescence Correlation and Lifetime Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molar Extinction Coefficient Calculation [alphalyse.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 9. horiba.com [horiba.com]

An In-depth Technical Guide on the Core Mechanism of Action of Georgia Blue

Abstract: Georgia Blue is a novel, first-in-class small molecule inhibitor of the aberrant kinase GSK-3γ, a newly identified isoform implicated in the progression of aggressive pancreatic ductal adenocarcinoma (PDAC). This document provides a comprehensive overview of the mechanism of action of Georgia Blue, detailing its interaction with GSK-3γ and the subsequent downstream effects on the Wnt/β-catenin signaling pathway. Included are detailed experimental protocols, quantitative data from preclinical studies, and visual representations of the key pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate in the single digits. A significant subset of PDAC is characterized by the overexpression and constitutive activation of a novel, tissue-specific isoform of Glycogen Synthase Kinase 3, termed GSK-3γ. Our research has identified GSK-3γ as a critical node in a modified Wnt/β-catenin signaling pathway that promotes cancer cell proliferation and survival.

Georgia Blue was developed through a rational drug design campaign to selectively target the ATP-binding pocket of GSK-3γ. Its high potency and selectivity offer a promising new therapeutic strategy for this patient population. This document will elucidate the core mechanism by which Georgia Blue exerts its anti-tumor effects. Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block enzymes called tyrosine kinases, which are crucial for cellular signaling pathways that drive cancer growth.[1][2][3]

Mechanism of Action

Georgia Blue functions as a competitive inhibitor at the ATP-binding site of the GSK-3γ kinase.[1] In normal cellular physiology, GSK-3γ, as part of a destruction complex, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In GSK-3γ overexpressing PDAC cells, this activity is dysregulated.

The binding of Georgia Blue to GSK-3γ prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then modulates the expression of target genes, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from our preclinical evaluation of Georgia Blue.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| GSK-3γ | 5.2 |

| GSK-3α | 874 |

| GSK-3β | 931 |

| CDK2 | >10,000 |

| EGFR | >10,000 |

IC50 values were determined using a radiometric filter binding assay.

Table 2: In Vitro Cell Viability

| Cell Line | Description | EC50 (nM) |

| PANC-1 | Human Pancreatic Cancer | 15.8 |

| MiaPaCa-2 | Human Pancreatic Cancer | 22.4 |

| HPDE | Normal Pancreatic Duct | >5,000 |

EC50 values were determined using an MTT assay after 72 hours of continuous exposure.[4][5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of Georgia Blue to inhibit the phosphorylation of a substrate peptide by GSK-3γ.[7][8][9]

Materials:

-

Recombinant human GSK-3γ

-

GSK-3 substrate peptide (e.g., CREB peptide)

-

[γ-³²P]ATP

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Georgia Blue (serial dilutions)

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

A master mix of GSK-3γ, substrate peptide, and kinase buffer is prepared.

-

10 µL of the master mix is added to each well of a 96-well plate.

-

1 µL of serially diluted Georgia Blue or vehicle (DMSO) is added to the respective wells.

-

The plate is incubated for 10 minutes at room temperature.

-

The kinase reaction is initiated by adding 10 µL of [γ-³²P]ATP.

-

The reaction is allowed to proceed for 30 minutes at 30°C.

-

The reaction is stopped by spotting 15 µL of the reaction mixture onto phosphocellulose filter paper.

-

The filter paper is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The filter paper is dried, and the radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][10]

Materials:

-

PANC-1, MiaPaCa-2, and HPDE cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Georgia Blue (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serially diluted Georgia Blue or vehicle control.

-

Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[6]

-

The medium is carefully removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.[5]

-

The absorbance is measured at 570 nm using a microplate reader.[4][6]

-

EC50 values are determined from the dose-response curves.

Western Blot Analysis for β-catenin Phosphorylation

This technique is used to detect changes in the phosphorylation state of β-catenin.[11][12][13]

Materials:

-

PANC-1 cells

-

Georgia Blue

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11][13]

-

Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GAPDH

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

PANC-1 cells are treated with Georgia Blue (e.g., 100 nM) for various time points (0, 1, 4, 8 hours).

-

Cells are washed with ice-cold PBS and lysed.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[13]

-

The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.[12][13]

-

The membrane is incubated with primary antibodies overnight at 4°C.

-

The membrane is washed and incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

After further washing, the protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of Georgia Blue.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for Georgia Blue.

Logical Relationship Diagram

Caption: Logical flow from drug administration to therapeutic outcome.

References

- 1. droracle.ai [droracle.ai]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro kinase assay [protocols.io]

- 9. bmglabtech.com [bmglabtech.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

"Georgia Blue": A Multifaceted Term, Not a Singular Chemical Entity

Extensive research into the term "Georgia Blue" reveals that it does not refer to a specific chemical compound, drug, or biological agent amenable to a singular technical guide for researchers and drug development professionals. Instead, the term encompasses a variety of unrelated subjects, ranging from horticulture and marine biology to geology and economics. Therefore, a whitepaper on the physical and chemical characteristics, pharmacology, and mechanism of action of a substance named "Georgia Blue" cannot be compiled as the core premise is based on a misinterpretation of the term.

The diverse meanings of "Georgia Blue" identified through comprehensive searches are outlined below:

Veronica 'Georgia Blue' (Speedwell)

A prominent meaning of "Georgia Blue" is a cultivar of the flowering plant Veronica peduncularis. This plant is known for its vivid blue flowers and is a recipient of the Royal Horticultural Society's Award of Garden Merit. It is primarily of interest in horticulture for its use as ground cover, long blooming season, and distinct coloration. While plants can be a source of novel compounds for drug discovery, there is no scientific literature to suggest that 'Georgia Blue' speedwell is a subject of pharmacological research. Its characteristics are described in horticultural, not pharmacological, terms[1].

The "Blue Economy" of Georgia

In the context of the nation of Georgia, "Blue Economy" refers to the strategic and sustainable use of its marine and coastal resources for economic growth. This includes sectors like aquaculture, maritime transport, and tourism. This is an economic and policy concept, not a substance with physical or chemical properties[2][3]. Discussions on this topic focus on institutional frameworks, regional cooperation, and sustainable development of the Black Sea region[4][5].

Blue Whales of South Georgia

"Georgia Blue" is also contextually associated with the study of blue whales (Balaenoptera musculus) in the waters surrounding the sub-Antarctic island of South Georgia. Research in this area focuses on the recovery of the blue whale population after being nearly eradicated by industrial whaling in the 20th century. Scientific efforts include visual and acoustic surveys, photo-identification, and tracking to monitor their return and understand their distribution and abundance[6][7][8].

Geological and Mineralogical References

In a geological context, the term appears in studies related to the "Georgia Blue Ridge" region in the United States. Research in this area investigates the chemical and physical properties of geological formations, such as the geochemistry of forested watersheds and the mineral chemistry of rocks like amphibolite[9][10][11]. Additionally, studies have been conducted on "blue clay" from the Lentekhi district in the country of Georgia to determine its physicochemical properties for potential use in cosmetics[12].

Other Connotations

The term "Georgia Blue" has also been used in other contexts, such as the title of a history book about Blue Cross/Blue Shield of Georgia[13] and the name of a political action committee[14]. These uses are unrelated to any scientific or technical subject matter.

References

- 1. How to Grow and Care for Speedwells 'Georgia Blue' [picturethisai.com]

- 2. rieas.gr [rieas.gr]

- 3. researchgate.net [researchgate.net]

- 4. Promoting Innovation and Entrepreneurship in Georgia's Blue Economy | Common Maritime Agenda for the Black Sea [black-sea-maritime-agenda.ec.europa.eu]

- 5. Greening the Coast and Blueing the Sea for a Resilient Georgia [worldbank.org]

- 6. int-res.com [int-res.com]

- 7. South Georgia Lost Giants - British Antarctic Survey - Project [bas.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. ajsonline.org [ajsonline.org]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. ajsonline.org [ajsonline.org]

- 12. wjpr.net [wjpr.net]

- 13. Alumni of Distinction Award - UGA Graduate School [grad.uga.edu]

- 14. TURN GEORGIA BLUE - committee overview | FEC [fec.gov]

Technical Guide: Photophysical Properties and Applications of Blue Fluorescent Probes

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Georgia Blue" does not correspond to a recognized fluorophore in scientific literature or commercial databases. This guide utilizes 4′,6-diamidino-2-phenylindole (DAPI), a well-characterized and widely used blue fluorescent dye, as a representative example to illustrate the requested technical information. The principles and protocols described herein are broadly applicable to the characterization and use of other blue fluorescent probes.

Executive Summary

This document provides a comprehensive technical overview of the core photophysical properties, experimental characterization protocols, and common applications of blue fluorescent probes, with a specific focus on DAPI as an exemplary compound. Key quantitative data, including quantum yield and molar extinction coefficient, are presented to inform experimental design. Detailed methodologies for the determination of these optical properties are outlined for researchers seeking to characterize novel fluorophores. Furthermore, this guide includes standardized experimental workflows and conceptual diagrams to facilitate the integration of blue fluorescent probes into research and drug development pipelines, particularly in the context of cell biology and imaging.

Photophysical Properties of DAPI

The fluorescence characteristics of DAPI are highly dependent on its molecular environment, most notably its association with double-stranded DNA (dsDNA). Unbound DAPI in aqueous solution exhibits minimal fluorescence; however, upon binding to the minor groove of dsDNA, particularly at adenine-thymine (A-T) rich regions, its quantum yield increases by approximately 20-fold.[1][2][3][4][5] This environment-sensitive fluorescence is a key feature exploited in its applications.

Table 1: Quantitative Photophysical Data for DAPI

| Property | Value | Condition |

| Molar Extinction Coefficient (ε) | 27,000 cm⁻¹M⁻¹ | Bound to dsDNA at 359 nm |

| 30,600 cm⁻¹M⁻¹ | In methanol (B129727) at 347 nm | |

| Quantum Yield (Φ) | 0.92 | Bound to dsDNA |

| ~0.18 (20% of DNA-bound) | Bound to RNA | |

| Low (unbound in aqueous solution) | Unbound in aqueous solution | |

| Excitation Maximum (λex) | 359 nm | Bound to dsDNA |

| Emission Maximum (λem) | 457 nm | Bound to dsDNA |

| ~500 nm | Bound to RNA |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

-

A is the absorbance

-

ε is the molar extinction coefficient (in cm⁻¹M⁻¹)

-

c is the molar concentration of the substance (in mol/L)

-

l is the path length of the cuvette (typically 1 cm)

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the dry fluorophore and dissolve it in a known volume of an appropriate solvent (e.g., methanol for DAPI) to create a concentrated stock solution.[6]

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

-

Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the pure solvent as a blank.

-

Data Analysis: Plot the absorbance values against the corresponding molar concentrations. The resulting graph should be a straight line passing through the origin. The slope of this line is the product of the molar extinction coefficient and the path length (εl). Since the path length is typically 1 cm, the slope is equal to the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For a blue-emitting dye, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

-

Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of each line is determined.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different).

-

Visualizations

Experimental Workflow: DAPI Staining for Fluorescence Microscopy

The following diagram illustrates a typical workflow for staining fixed cells with DAPI for nuclear visualization.

References

- 1. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]

- 2. DAPI | AAT Bioquest [aatbio.com]

- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. assets.fishersci.com [assets.fishersci.com]

The Enigmatic "Georgia Blue": A Review of Non-Existent Data on a Novel Compound

A comprehensive search of publicly available scientific databases and safety repositories has yielded no information on a compound designated as "Georgia Blue." This suggests that "Georgia Blue" may be an internal project name, a misnomer, or a compound not yet disclosed in public literature. Therefore, this guide serves to document the absence of safety, handling, and toxicological data and to outline the necessary hypothetical framework for establishing such critical information for a novel chemical entity.

Without any empirical data, it is impossible to provide a technical guide on the safety and handling of the "Georgia Blue" compound. The following sections outline the types of data and experimental protocols that would be essential for a thorough safety and handling whitepaper for any new chemical compound intended for research and drug development.

Hypothetical Safety and Toxicity Data Framework

For any new compound, a comprehensive safety profile must be established. The following table represents the categories of data that would need to be populated through rigorous testing.

| Data Point | Description | Hypothetical Value |

| LD50 (Oral, Rat) | The single dose of a substance that causes the death of 50% of a group of test animals when administered orally. | Data Not Available |

| LC50 (Inhalation, Rat) | The concentration of a chemical in the air that kills 50% of the test animals during a predetermined observation period. | Data Not Available |

| Permissible Exposure Limit (PEL) | The legal limit in the United States for exposure of an employee to a chemical substance or physical agent. | Data Not Available |

| Carcinogenicity | The potential of a substance to cause cancer. | Data Not Available |

| Mutagenicity | The capacity of a chemical or physical agent to cause permanent alterations in the genetic material (DNA). | Data Not Available |

| Teratogenicity | The ability of a substance to cause birth defects. | Data Not Available |

Standard Experimental Protocols for Compound Safety Assessment

The generation of the data presented above would require a suite of standardized experimental protocols. Below are outlines of the essential experiments.

1. Acute Toxicity Testing (LD50/LC50 Determination)

-

Objective: To determine the short-term toxic effects of a single high dose of the compound.

-

Methodology:

-

Graded doses of "Georgia Blue" would be administered to groups of laboratory animals (typically rats or mice) via relevant routes of exposure (e.g., oral, dermal, inhalation).

-

A control group receiving a placebo would be included.

-

Animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

The LD50 or LC50 value is then calculated statistically from the dose-response data.

-

2. Ames Test for Mutagenicity

-

Objective: To assess the mutagenic potential of the compound by its ability to induce mutations in a bacterial strain.

-

Methodology:

-

Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are used.

-

These bacteria are exposed to varying concentrations of "Georgia Blue," both with and without a liver extract (S9 fraction) to simulate metabolic activation.

-

The bacteria are plated on a histidine-deficient medium.

-

The number of revertant colonies (bacteria that have mutated back to a state of histidine synthesis) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

-

Hypothetical Workflow and Signaling Pathway Analysis

While no specific signaling pathways for "Georgia Blue" can be detailed, the following diagrams illustrate the kind of visualizations that would be created once such information becomes available.

Unraveling the Solubility and Biological Interactions of Methylene Blue: A Technical Guide

Disclaimer: The term "Georgia Blue" does not correspond to a recognized chemical entity in scientific literature. This guide provides information on Methylene Blue, a compound that is a strong candidate for the intended subject of inquiry due to its common use in research and its characteristic blue color.

This technical guide provides an in-depth overview of the solubility of Methylene Blue in Dimethyl Sulfoxide (DMSO) and water, along with its key biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Solubility Data

The solubility of Methylene Blue in both aqueous and organic solvents is a critical parameter for experimental design. Below is a summary of its solubility in water and DMSO.

| Solvent | Solubility | Temperature (°C) |

| Water | 43.6 g/L[1] | 25 |

| Water | ~40 g/L[2] | 20 |

| DMSO | ~2 mg/mL[2][3] | Not Specified |

| DMSO | 63 mg/mL[4] | Not Specified |

| PBS (pH 7.2) | ~0.14 mg/mL[3] | Not Specified |

Note: The significant discrepancy in the reported solubility of Methylene Blue in DMSO may be attributable to differences in experimental conditions, such as the hydration state of the Methylene Blue used and the purity of the DMSO. It is recommended to empirically determine the solubility for your specific application.

Experimental Protocol: Determination of Dye Solubility

The following is a generalized protocol for determining the solubility of a dye like Methylene Blue, based on the shake-flask method[2].

Objective: To determine the equilibrium solubility of Methylene Blue in a specific solvent at a controlled temperature.

Materials:

-

Methylene Blue powder

-

Selected solvent (e.g., DMSO, Water)

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Methylene Blue powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled orbital shaker.

-

Agitate the solution for a sufficient period (e.g., 24-48 hours) to allow it to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

For finer particles, centrifuge the solution to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Methylene Blue (~664 nm).

-

Use the calibration curve to determine the concentration of Methylene Blue in the diluted sample and subsequently calculate the concentration in the original saturated solution.

-

Data Reporting:

Express the solubility in standard units such as mg/mL or mol/L, and specify the temperature at which the determination was made.

Signaling Pathways and Mechanisms of Action

Methylene Blue exhibits a range of biological activities through multiple mechanisms of action.

Redox Cycling and Methemoglobin Reduction

One of the primary and most well-understood functions of Methylene Blue is its role in the treatment of methemoglobinemia. In this condition, the iron in hemoglobin is oxidized to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. Methylene Blue acts as an electron carrier to facilitate the reduction of methemoglobin back to functional hemoglobin[5]. This process is dependent on the enzyme NADPH-methemoglobin reductase[6][7].

Inhibition of Nitric Oxide Synthase and Guanylate Cyclase

Methylene Blue is also known to inhibit the nitric oxide (NO) signaling pathway. It can directly inhibit nitric oxide synthase (NOS), the enzyme responsible for producing NO. Additionally, it inhibits soluble guanylate cyclase (sGC), the enzyme that is activated by NO to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in vasodilation[5]. This inhibitory action leads to vasoconstriction and is the basis for its investigation in the treatment of vasoplegic shock.

Mitochondrial Effects

Methylene Blue can also impact mitochondrial function. At low concentrations, it can act as an alternative electron carrier in the electron transport chain, bypassing complexes I and II to donate electrons directly to cytochrome c. This can enhance mitochondrial respiration and ATP production. Conversely, at higher concentrations, it can inhibit the electron transport chain. This dual role suggests that the effects of Methylene Blue on mitochondrial function are concentration-dependent.

References

- 1. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Methylene Blue: Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

Early research papers on Georgia Blue

"Georgia Blue" in a

Pharmacological Context: An Analysis of Available Research

This guide will, therefore, summarize the existing research on the Veronica genus to provide a relevant scientific context, in lieu of information on a specific entity named "Georgia Blue."

The Veronica Genus: Phytochemistry and

Pharmacological Potential

Plants of the Veronica genus are a source of various bioactive secondary metabolites, primarily iridoid glycosides and phenolic compounds.[4][5] Modern pharmacological studies have indicated that extracts and individual compounds from Veronica species possess a range of potential therapeutic properties, including:

Quantitative Data on Bioactivities of Veronica Species

The following table summarizes key quantitative findings from studies on various Veronica species, highlighting their antioxidant and cytotoxic activities.

| Species | Extract/Compound | Assay | Result (IC50) | Reference |

| V. anagallis-aquatica | Methanolic Extract | DPPH Antioxidant Activity | 37.68 µg/mL | [6] |

| V. persica | Methanolic Extract | DPPH Antioxidant Activity | 34 µg/mL | [6] |

| V. spicata | Methanolic & Ethyl-acetate Extracts | Antioxidant Activity | Substantial Activity Reported | [6] |

| V. teucrium | 70% Aqueous Acetone Extracts | Antioxidant Activity | 12.58 µg/mL | [7] |

| Caffeic Acid (isolated from Veronica species) | - | DPPH Antioxidant Activity | 1.99 µg/mL | [6] |

| V. persica & V. polita | Methanolic & Water Extracts | Cytotoxic Activity (Mouse Melanoma Cells) | Potent Activity Demonstrated | [4][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to provide a comprehensive understanding of the research conducted.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay

This method is commonly used to determine the antioxidant capacity of natural compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.

-

Sample Preparation: Extracts of Veronica species are prepared at various concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with the plant extracts.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution without the extract). The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.[6][7][8]

Cytotoxicity Assay against Cancer Cell Lines

This assay is used to evaluate the potential of plant extracts to inhibit the growth of cancer cells.

-

Cell Culture: Mouse melanoma cells (e.g., B16) or other cancer cell lines are cultured in an appropriate medium under standard conditions (e.g., 37°C, 5% CO2).[8]

-

Sample Treatment: The cells are treated with various concentrations of the Veronica extracts.

-

Incubation: The treated cells are incubated for a specific period (e.g., 48 hours).

-

Cell Viability Assessment: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the extract that causes 50% inhibition of cell growth, is determined.[8]

Signaling Pathways and Workflows

While specific signaling pathways for a "Georgia Blue" compound are not available, a general workflow for the phytochemical analysis and bioactivity screening of Veronica species can be conceptualized.

General Workflow for Phytochemical Analysis and Bioactivity Screening of Veronica Species

The following diagram illustrates a typical experimental workflow for investigating the pharmacological properties of plant extracts from the Veronica genus.

References

- 1. Veronica peduncularis - Wikipedia [en.wikipedia.org]

- 2. nargs.org [nargs.org]

- 3. ballyrobertgardens.com [ballyrobertgardens.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Phenolic Compounds Present in Three Speedwell (Veronica L.) Species and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrosols of Veronica Species—Natural Source of Free Volatile Compounds with Potential Pharmacological Interest [mdpi.com]

- 8. Anti-Inflammatory and Cytotoxic Activities of Five Veronica Species [openaccess.hacettepe.edu.tr]

Methodological & Application

Application Notes and Protocols: "Georgia Blue" (Hoechst 33342) Staining for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

In live-cell imaging, the ability to visualize cellular structures and processes in real-time is paramount. "Georgia Blue" is presented here as a representative designation for a well-characterized, cell-permeant, blue-fluorescent nuclear stain, exemplified by Hoechst 33342. This stain is a bisbenzimidazole derivative that binds to the minor groove of DNA, with a preference for AT-rich regions.[1][2][3] Upon binding to double-stranded DNA, its fluorescence quantum yield increases significantly, allowing for specific and bright labeling of the nucleus in living cells.[4]

This application note provides a comprehensive guide to using this blue nuclear stain for live-cell imaging, with a focus on its photophysical properties, cytotoxicity, and detailed protocols for assessing nuclear morphology, cell viability, and apoptosis.

Quantitative Data

The selection of a fluorescent probe for live-cell imaging requires a careful balance between signal brightness, photostability, and minimal perturbation to cellular functions. The following tables summarize key quantitative data for Hoechst 33342.

Table 1: Photophysical Properties of "Georgia Blue" (Hoechst 33342)

| Property | Value | Reference |

| Excitation Maximum (DNA-bound) | ~350 nm | [1][2][5] |

| Emission Maximum (DNA-bound) | ~461 nm | [1][2][5] |

| Molecular Weight | 561.93 g/mol | [6] |

| Extinction Coefficient | ~42,000 cm⁻¹M⁻¹ at 346 nm | |

| Quantum Yield (DNA-bound) | ~0.4 | |

| Solubility | Water, DMSO | [6] |

Table 2: Cytotoxicity and Working Concentrations for Live-Cell Imaging

| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |

| Human Neuroblastoma SK-N-SH | 3.75 - 5 µg/mL | Not specified | Induced cell death and apoptosis; S-phase cell cycle arrest. | [7] |

| Various Adherent Cells | 57 nM | 5 days (30 min imaging intervals) | Significant inhibition of proliferation. | [8][9] |

| Various Adherent Cells | 7 - 28 nM | 5 days (30 min imaging intervals) | No significant cytotoxicity, impact on viability, or proliferation. | [8][9] |

| General Live-Cell Staining | 0.1 - 10 µg/mL | 10 - 30 minutes | Effective nuclear staining. | [10] |

| Live Cell Cycle Analysis | 10 µg/mL | 45 minutes | Suitable for flow cytometry-based cell cycle analysis. | [11] |

Experimental Protocols

1. General Live-Cell Nuclear Staining

This protocol is suitable for visualizing nuclear morphology and for cell counting in live-cell populations.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water).

-

Complete cell culture medium, pre-warmed to 37°C.

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C.

-

Live-cell imaging dish or plate.

-

Fluorescence microscope with a DAPI filter set.

Procedure:

-

Culture cells to the desired confluency on a live-cell imaging vessel.

-

Prepare the staining solution by diluting the Hoechst 33342 stock solution in pre-warmed complete culture medium to a final concentration of 0.1-1.0 µg/mL. The optimal concentration should be determined empirically for each cell type to minimize cytotoxicity.[6][12]

-

Aspirate the existing culture medium from the cells.

-

Add the pre-warmed staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[13]

-

(Optional) For cell types sensitive to background fluorescence, gently aspirate the staining solution and wash the cells once with pre-warmed PBS. Then, add fresh pre-warmed culture medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).

2. Apoptosis Detection in Live Cells

This protocol utilizes the differential staining properties of Hoechst 33342 to identify apoptotic cells, which exhibit condensed, brightly stained nuclei.[14][15]

Materials:

-

In addition to the materials for general staining:

-

Apoptosis-inducing agent (e.g., staurosporine).

-

(Optional) Propidium Iodide (PI) for distinguishing late apoptotic/necrotic cells.

Procedure:

-

Seed cells in a live-cell imaging plate and allow them to adhere.

-

Treat the cells with an apoptosis-inducing agent at a desired concentration and for a specific duration. Include an untreated control.

-

Prepare a staining solution of Hoechst 33342 in pre-warmed culture medium as described in the general protocol.

-

Add the staining solution directly to the wells (if the volume is small) or replace the medium with the staining solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Image the cells. Apoptotic cells will display condensed, fragmented, and intensely fluorescent nuclei compared to the uniform, less bright staining of healthy cell nuclei.[16]

Signaling Pathway Visualization

Changes in nuclear morphology are often the result of complex signaling cascades. Hoechst 33342 is an excellent tool for visualizing the nuclear outcomes of pathways such as apoptosis. The diagram below illustrates a simplified extrinsic apoptosis pathway, which culminates in nuclear condensation and fragmentation.

Important Considerations

-

Cytotoxicity: Hoechst 33342 can be toxic to cells, especially during long-term time-lapse imaging.[7][17] It is crucial to use the lowest possible concentration and light exposure that provides an adequate signal-to-noise ratio.

-

Phototoxicity: The UV excitation light required for Hoechst 33342 can itself be damaging to cells. Minimize exposure time and intensity to maintain cell health.

-

Mutagenicity: As a DNA-binding agent, Hoechst 33342 is a potential mutagen and should be handled with appropriate care.[14][18]

-

Filter Selection: Use a standard DAPI filter set for optimal imaging. Unbound dye can fluoresce in the green spectrum, so proper washing can help reduce background if observed.[14]

By following these protocols and considerations, researchers can effectively utilize "Georgia Blue" (Hoechst 33342) as a reliable tool for high-resolution imaging of nuclear dynamics in living cells.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Hoechst 33342 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. mdpi.com [mdpi.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. bio-rad.com [bio-rad.com]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youdobio.com [youdobio.com]

- 11. Live cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 12. resources.revvity.com [resources.revvity.com]

- 13. abpbio.com [abpbio.com]

- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - RU [thermofisher.com]

- 16. Use of Hoechst 33342 Staining To Detect Apoptotic Changes in Bovine Mononuclear Phagocytes Infected with Mycobacterium avium subsp. paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Georgia Blue in Flow Cytometry

Introduction

While "Georgia Blue" is not a formally recognized fluorophore in the field of flow cytometry, this document provides comprehensive application notes and protocols for a common blue fluorescent dye with similar spectral characteristics, Pacific Blue. These guidelines are intended for researchers, scientists, and drug development professionals utilizing flow cytometry for cellular analysis. Pacific Blue is a bright, photostable dye excitable by the violet laser, making it a valuable tool for multicolor flow cytometry.

Spectral and Physicochemical Properties

Pacific Blue is a coumarin-based dye that offers bright blue fluorescence. Its key characteristics are summarized in the table below, providing essential information for experimental design and instrument setup.

| Property | Value | Reference |

| Excitation Maximum | 401-404 nm | [1][2][3][4] |

| Emission Maximum | 452-455 nm | [1][2][3][4] |

| Excitation Laser | Violet (405 nm) | [2][4] |

| Common Emission Filter | 450/50 nm bandpass | [2][4] |

| Molecular Formula | C₁₀H₄F₂O₅ | [1] |

| Molar Mass | 242.134 g/mol | [1] |

| Systematic Name | 3-carboxy-6,8-difluoro-7-hydroxycoumarin | [1] |

| Brightness | Moderate to Bright | [5] |

Applications in Flow Cytometry

Georgia Blue (represented by Pacific Blue) is a versatile fluorophore suitable for a variety of flow cytometry applications, including:

-

Immunophenotyping: Identification and quantification of diverse cell populations based on the expression of specific cell surface and intracellular markers.

-

Multicolor Panel Design: Its excitation by the violet laser allows for its inclusion in complex multicolor panels with fluorophores excited by other lasers (e.g., blue, yellow-green, red), minimizing spectral overlap.[6][7]

-

Cell Viability and Apoptosis Assays: Can be conjugated to markers like Annexin V to detect apoptotic cells.[8]

-

Cell Proliferation Studies: Can be used in dye dilution assays to track cell division.

-

Intracellular Staining: Suitable for the detection of intracellular cytokines, transcription factors, and other proteins.

Experimental Protocols

Cell Surface Staining Protocol

This protocol outlines the steps for staining cell surface antigens using a Georgia Blue-conjugated antibody.

Materials:

-

Cells of interest in single-cell suspension

-

Georgia Blue-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

Fc block (recommended for cells expressing Fc receptors, e.g., B cells, macrophages)

-

7-AAD or Propidium Iodide (for dead cell exclusion)

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Cell Preparation:

-

Harvest cells and wash twice with cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10⁷ cells/mL.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a flow cytometry tube.

-

Add Fc block according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the Georgia Blue-conjugated antibody to the cell suspension.

-

Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

-

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant the supernatant carefully. Repeat the wash step.

-

-

Dead Cell Staining:

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's protocol.

-

-

Data Acquisition:

-

Acquire events on a flow cytometer equipped with a violet laser (405 nm) and a 450/50 nm emission filter.

-

Intracellular Staining Protocol (for Cytokines)

This protocol is designed for the detection of intracellular cytokines using a Georgia Blue-conjugated antibody.

Materials:

-

Cells stimulated to produce cytokines

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Georgia Blue-conjugated anti-cytokine antibody

-

Fixation/Permeabilization Buffer Kit (commercially available)

-

Flow Cytometry Staining Buffer

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Cell Stimulation and Protein Transport Inhibition:

-

Stimulate cells with the appropriate activators (e.g., PMA and ionomycin) for the desired time.

-

Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of stimulation.

-

-

Cell Surface Staining (Optional):

-

If also staining for surface markers, perform the cell surface staining protocol as described above before fixation and permeabilization.

-

-

Fixation and Permeabilization:

-

Wash the cells with Flow Cytometry Staining Buffer.

-

Resuspend the cells in the fixation buffer provided in the kit and incubate according to the manufacturer's instructions.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in the permeabilization buffer.

-

Add the Georgia Blue-conjugated anti-cytokine antibody and incubate for 30-45 minutes at 4°C, protected from light.

-

-

Washing and Acquisition:

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in Flow Cytometry Staining Buffer for acquisition.

-

Acquire events on a flow cytometer as described for cell surface staining.

-

Data Presentation

Quantitative Data Summary

| Parameter | Fluorophore | Laser | Emission Filter | Brightness Index¹ | Spillover into² |

| Cell Surface Marker A | Georgia Blue (Pacific Blue) | Violet (405 nm) | 450/50 nm | 3/5 | BV510, AmCyan |

| Cell Surface Marker B | FITC | Blue (488 nm) | 530/30 nm | 3/5 | PE |

| Cell Surface Marker C | PE | Yellow-Green (561 nm) | 585/42 nm | 5/5 | PE-Texas Red |

| Viability Dye | 7-AAD | Blue (488 nm) | 670 LP | N/A | PerCP-Cy5.5 |

¹Brightness Index is a relative scale from 1 (dim) to 5 (brightest). ²Indicates common channels where spectral spillover may occur and require compensation.

Visualizations

Caption: Workflow for cell surface staining using Georgia Blue.

Caption: Logic for multicolor panel design with Georgia Blue.

Considerations for Multicolor Panel Design

When incorporating Georgia Blue (as Pacific Blue) into a multicolor panel, several factors should be considered to ensure optimal data quality:

-

Antigen Density: Assign brighter fluorophores to markers with lower expression levels and dimmer fluorophores, like Georgia Blue, to markers with high expression.[9]

-

Spectral Overlap: Be mindful of the spectral spillover from Georgia Blue into adjacent channels, particularly those detecting Brilliant Violet 510 (BV510) or AmCyan. Proper compensation is crucial.[1][10]

-

Instrument Configuration: Ensure the flow cytometer is equipped with a violet laser (405 nm) and the appropriate filter sets for detecting Georgia Blue (e.g., 450/50 nm).

-

Controls: Always include single-color compensation controls for each fluorophore in the panel, as well as fluorescence-minus-one (FMO) controls to accurately set gates.

By following these guidelines and protocols, researchers can effectively utilize "Georgia Blue" (represented by Pacific Blue) to generate high-quality, reproducible flow cytometry data for a wide range of applications.

References

- 1. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]

- 2. Pacific Blue/Pacific Blue FluoroFinder [app.fluorofinder.com]

- 3. Absorption and Emission Spectra [bdbiosciences.com]

- 4. Pacific Blue Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Pacific Blue Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 6. pedsresearch.org [pedsresearch.org]

- 7. youtube.com [youtube.com]

- 8. Buy Pacific blue | 215868-31-8 [smolecule.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]

Application Notes: Georgia Blue for Immunofluorescence Microscopy

Introduction

Georgia Blue is a novel fluorescent dye with excitation and emission maxima in the blue spectrum, making it a suitable candidate for immunofluorescence (IF) microscopy applications. Its specific spectral properties, however, are not widely documented in publicly available scientific literature, suggesting it may be a more recent or specialized fluorophore. This document aims to provide a generalized, yet detailed, protocol for its application in IF, based on standard principles of immunolabeling. Researchers should optimize these protocols based on their specific experimental conditions and the manufacturer's recommendations, should they become available.

Principle of Immunofluorescence

Immunofluorescence is a powerful technique that utilizes the specificity of antibodies to detect and visualize the localization of target antigens within a cellular or tissue sample. In this method, a primary antibody binds specifically to the antigen of interest. Subsequently, a secondary antibody, conjugated to a fluorophore like Georgia Blue, binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then detected by a fluorescence microscope, revealing the distribution of the target antigen.

Quantitative Data Summary

Due to the limited public data on "Georgia Blue," the following table presents hypothetical performance characteristics to serve as a template for researchers to populate with their own experimental data. For comparison, data for a well-established blue fluorophore, DAPI (4',6-diamidino-2-phenylindole), is included.

| Parameter | Georgia Blue (Hypothetical) | DAPI (4',6-diamidino-2-phenylindole) |

| Excitation Maximum (nm) | ~360 | 358 |

| Emission Maximum (nm) | ~440 | 461 |

| Quantum Yield | Data not available | 0.92 (in water) |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data not available | 42,000 |

| Photostability | Data not available | Moderate |

| Recommended Dilution Range | 1:100 - 1:1000 (To be optimized) | 1-5 µg/mL |

| Target | Secondary Antibody Conjugate | dsDNA (AT-rich regions) |

Experimental Protocol: Immunofluorescence Staining with Georgia Blue-Conjugated Secondary Antibodies

This protocol outlines the key steps for performing immunofluorescence staining on cultured cells.

Materials

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20

-

Primary Antibody (specific to the target antigen)

-

Georgia Blue-conjugated Secondary Antibody

-

Antifade Mounting Medium

-

Glass microscope slides

-

Fluorescence Microscope with appropriate filter sets for blue fluorescence

Procedure

-

Cell Culture and Preparation:

-

Culture cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Gently wash the cells three times with PBS to remove culture medium.

-

-

Fixation:

-

Fix the cells by incubating them with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the Georgia Blue-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions or within the 1:100 to 1:1000 range. Protect from light from this step onwards.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified, dark chamber.

-

Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

-

-

Mounting:

-

Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for Georgia Blue (e.g., excitation around 360 nm and emission around 440 nm).

-

Acquire images using appropriate exposure times to minimize photobleaching.

-

Diagrams

Caption: Workflow for immunofluorescence staining using Georgia Blue.

Caption: Schematic of antibody-antigen binding in indirect immunofluorescence.

Application Notes and Protocols: Conjugation of Georgia Blue to Antibodies and Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of Georgia Blue, a novel fluorescent dye, to antibodies and other proteins. The primary method described utilizes the amine-reactive succinimidyl ester (SE) of Georgia Blue, which forms a stable covalent bond with primary amines (e.g., lysine (B10760008) residues) on the target protein.[1][2][3] These protocols are designed to guide researchers through the conjugation, purification, and characterization of Georgia Blue-protein conjugates for various downstream applications, including flow cytometry, immunofluorescence, and western blotting.[4][5][6]

Principle of Conjugation

The conjugation chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of Georgia Blue with primary amine groups present on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[1][3][7] This reaction, which is most efficient at a slightly basic pH (8.0-9.0), results in the formation of a stable amide bond, covalently linking the Georgia Blue dye to the protein.[7][][9]

Quantitative Data Summary

Successful protein conjugation requires careful optimization of the molar ratio of dye to protein. The optimal degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is crucial for maintaining protein function while achieving sufficient fluorescence signal.[10][11]

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can significantly reduce labeling efficiency.[7][10][12] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This should be optimized for each specific protein and application. A common starting point is a 15:1 molar ratio.[7] |

| Optimal Degree of Labeling (DOL) | 2 - 10 | Varies depending on the antibody and its application. Higher DOL can sometimes lead to steric hindrance or quenching.[10][11] |

| Reaction pH | 8.0 - 9.0 | A slightly basic pH is required to ensure that the primary amines are deprotonated and available for reaction.[][9] |

| Reaction Time | 1 - 2 hours | Incubation time can be adjusted to optimize the DOL.[7][] |

Experimental Protocols

Materials and Reagents

-

Antibody or protein of interest

-

Georgia Blue, Succinimidyl Ester (SE)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[1][7][9]

-

Purification Column (e.g., Sephadex G-25)[10]

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 7.4[7]

-

Spectrophotometer

Protocol 1: Antibody/Protein Preparation

-

Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA) or gelatin, it must be purified prior to conjugation.[10][13] Dialyze the protein against 1X PBS, pH 7.2-7.4, or use a desalting column to exchange the buffer.[10][14]

-

Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.[7][10] Protein concentrations below 2 mg/mL can lead to lower conjugation efficiency.[10][12]

-

pH Adjustment: If the protein is in PBS, add one-tenth volume of 1 M sodium bicarbonate solution to raise the pH to approximately 8.3.[1]

Protocol 2: Georgia Blue SE Stock Solution Preparation

-

Allow the vial of Georgia Blue SE to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of Georgia Blue SE in anhydrous DMSO or DMF.[7] Vortex briefly to ensure the dye is fully dissolved.

-

This stock solution should be prepared fresh immediately before use as NHS esters are moisture-sensitive.[7]

Protocol 3: Conjugation Reaction

-

Slowly add the calculated volume of the 10 mM Georgia Blue SE stock solution to the protein solution while gently stirring or vortexing.[7] The molar ratio of dye to protein should be optimized, but a starting point of a 15:1 ratio is recommended.[7]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7][]

-

(Optional) Quenching: To stop the reaction, add a quenching reagent like Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[7]

Protocol 4: Purification of the Conjugate

-

Separate the Georgia Blue-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column, such as Sephadex G-25.[][10]

-

Equilibrate the column with PBS, pH 7.2-7.4.

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the labeled protein. Unconjugated dye will elute later.

-

Collect the fractions containing the purified conjugate.

Protocol 5: Characterization of the Conjugate

-

Measure Absorbance: Dilute a small amount of the purified conjugate in PBS and measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of Georgia Blue (λmax).

-

Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

A₂₈₀ = Absorbance of the conjugate at 280 nm

-

A_max = Absorbance of the conjugate at the λmax of Georgia Blue

-

CF = Correction factor for the dye's absorbance at 280 nm (provided by the manufacturer)

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)

-

-

Calculate Degree of Labeling (DOL): DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration (M))

-

ε_dye = Molar extinction coefficient of Georgia Blue at its λmax (provided by the manufacturer)

-

Visualizations

Caption: Experimental workflow for the conjugation of Georgia Blue to antibodies and proteins.

Caption: Visualization of a target receptor on the cell surface using a Georgia Blue-antibody conjugate.

Applications

Georgia Blue-conjugated antibodies and proteins are versatile tools for a wide range of biological research and diagnostic applications.[4][5]

-

Flow Cytometry: The bright fluorescence of Georgia Blue makes it an excellent choice for identifying and quantifying specific cell populations.[4]

-

Immunofluorescence Microscopy: Visualize the localization of target proteins within cells and tissues with high sensitivity and resolution.[4][5]

-

Western Blotting: Detect specific proteins in complex mixtures with fluorescently labeled antibodies, enabling multiplexing and quantitative analysis.[5]

-

In Vivo Imaging: The spectral properties of Georgia Blue may be suitable for deep-tissue imaging with low background interference, aiding in disease diagnosis and drug development.[4]

Storage and Stability